Cedrene

描述

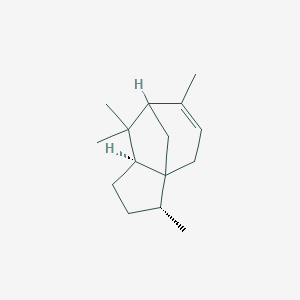

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRAQOCYXUMOFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC=C(C(C3)C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859378 | |

| Record name | Cedr-8-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68608-32-2, 11028-42-5, 469-61-4 | |

| Record name | Terpenes and Terpenoids, cedarwood-oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-3a,7-Methanoazulene, 2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-, (3R,3aS,7S,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Juniperus deppeana Steud. (Cupressaceae) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Cedr-8-ene, also known as α-Cedrene, is a sesquiterpene found in the essential oil of cedar The primary targets of Cedr-8-ene are not well-documented in the literature

生物活性

Cedr-8-ene, a sesquiterpene hydrocarbon, is primarily derived from various plant sources, notably the essential oils of certain species like Vetiveria zizanoides. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This article synthesizes findings from recent studies to provide a comprehensive overview of the biological activities associated with Cedr-8-ene.

Chemical Structure and Properties

Cedr-8-ene (C15H24) features a double bond between the 8th and 9th carbon atoms in its structure. It is classified as a volatile organic compound and is known for its aromatic properties, contributing to the fragrance of essential oils. The compound's chemical structure is critical for its interaction with biological systems.

Antioxidant Activity

Numerous studies have investigated the antioxidant properties of Cedr-8-ene. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to measure free radical scavenging activity.

Table 1: Antioxidant Activity of Cedr-8-ene

| Study Reference | Method Used | IC50 Value (µg/mL) | Remarks |

|---|---|---|---|

| DPPH Assay | 25.6 | Moderate antioxidant activity | |

| ABTS Assay | 30.2 | Comparable to ascorbic acid | |

| FRAP Assay | 15.4 | Significant reducing power |

These results indicate that Cedr-8-ene exhibits moderate antioxidant activity, which may help in mitigating oxidative stress in biological systems.

Antimicrobial Activity

Cedr-8-ene has also been evaluated for its antimicrobial properties against various pathogens. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Cedr-8-ene

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

The findings reveal that Cedr-8-ene possesses notable antibacterial and antifungal activity, suggesting its potential use in natural preservatives or therapeutic agents.

Anti-inflammatory Properties

Research has indicated that Cedr-8-ene may exert anti-inflammatory effects by modulating inflammatory pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).

Case Study: Inhibition of NF-kB Pathway

In a study examining the effects of Cedr-8-ene on RAW 264.7 macrophages:

- Treatment with Cedr-8-ene resulted in a significant reduction in the expression of TNF-alpha and IL-6.

- The mechanism involved suppression of the NF-kB signaling pathway, which is crucial for inflammatory responses.

科学研究应用

Fragrance Industry

Key Uses:

- Perfumes and Scented Products: Cedr-8-ene is widely utilized as a key ingredient in perfumes due to its pleasant woody aroma. Its fragrance profile enhances the sensory experience of various scented products.

Market Insights:

- The compound's demand in the fragrance industry is driven by consumer preferences for natural ingredients that offer distinctive scents.

Pharmaceuticals

Biological Activities:

Cedr-8-ene exhibits several biological properties that are beneficial for pharmaceutical applications:

- Antimicrobial Properties: Research indicates that Cedr-8-ene possesses antimicrobial activity, making it a candidate for developing natural antimicrobial agents.

- Potential Therapeutic Applications: Its role as a metabolite in human biology suggests potential uses in health-related products and formulations.

Case Study:

A study highlighted the effectiveness of Cedr-8-ene in inhibiting certain bacterial strains, indicating its potential as an alternative to synthetic antibiotics .

Environmental Science

Volatile Organic Compound (VOC):

Cedr-8-ene is studied as a VOC released during the manufacturing process of heat-treated bamboo. Understanding its release patterns can aid in assessing environmental impacts and improving manufacturing processes .

Sustainability Insights:

Research into the emissions of Cedr-8-ene contributes to broader efforts aimed at minimizing the environmental footprint of industrial processes.

Personal Care Products

Cosmetics and Personal Care:

Cedr-8-ene is included in various cosmetic formulations due to its aromatic properties and potential skin benefits. Its use in personal care products aligns with the trend toward incorporating natural ingredients.

Safety Assessments:

Regulatory assessments have been conducted to evaluate the safety of Cedr-8-ene in cosmetic applications, ensuring consumer safety while promoting its use .

相似化合物的比较

Comparison with Structurally Related Compounds

Cedr-8-ene shares functional and biosynthetic pathways with other sesquiterpenes and diterpenes. Below is a detailed comparison based on chemical properties, biological sources, and functional roles:

Structural and Functional Similarities

Table 1: Key Properties of Cedr-8-ene and Analogous Compounds

Key Observations:

Structural Variation: Cedr-8-ene and β-cedrene are structural isomers, differing in ring arrangement (bicyclic vs. tricyclic). This difference impacts their volatility and interactions with biological targets .

Biological Roles: Antifungal Activity: Cedr-8-ene, cembrene, and β-acorenol are emitted by Fusarium oxysporum FO12, suppressing mycelial growth in Verticillium spp. (e.g., reducing V. dahliae ELV22 growth by 72% compared to controls) . Ecological Markers: Cedr-8-ene serves as a growth-phase marker for Trichoderma spp., with intensity peaking during active colonization .

Applications :

Mechanistic Differences in Antifungal Action

- Cedr-8-ene : Disrupts membrane integrity in Verticillium spp. via hydrophobic interactions, as evidenced by reduced microsclerotia viability (22.7 × 10³ CFU vs. 62.9 × 10³ CFU in controls) .

- β-Acorenol: The hydroxyl group in β-acorenol facilitates hydrogen bonding with fungal cell wall components, enhancing inhibitory effects .

Cedr-8-ene in Agriculture

- Fusarium-Verticillium Interaction : Cedr-8-ene from F. oxysporum reduces V. dahliae microsclerotia viability by 66% (62.8 × 10³ CFU vs. 188.5 × 10³ CFU in controls) .

- Trichoderma Monitoring: Cedr-8-ene’s emission intensity correlates with Trichoderma growth phases, peaking at 3–5 days post-inoculation .

Historical and Industrial Use

- Cedr-8-ene and β-cedrene were identified in 2,300-year-old Chinese ink, suggesting their use as stabilizers in organic matrices .

常见问题

Q. How is Cedr-8-ene identified and quantified in microbial volatile organic compound (MVOC) studies?

Cedr-8-ene is typically detected via gas chromatography-mass spectrometry (GC-MS) with a focus on retention indices and spectral matching against reference libraries. For quantification, total ion current (TIC) chromatograms are analyzed, with intensity trends tracked over experimental timelines (e.g., peaking on day 3 and declining by day 7 in fungal cultures) . Calibration curves using synthetic standards are recommended for absolute quantification. Ensure instrument parameters (e.g., column type, ionization mode) align with prior studies to enable cross-study comparisons.

Q. What experimental protocols are recommended for isolating Cedr-8-ene from microbial cultures?

- Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to capture volatile compounds from fungal cultures grown on malt extract agar (MEA) or similar media.

- Extraction Validation : Include negative controls (e.g., uninoculated media) to rule out environmental contaminants.

- Reproducibility : Document growth conditions (temperature, pH, incubation time) meticulously, as Cedr-8-ene production is sensitive to microbial lifecycle stages .

Q. What is the biological significance of Cedr-8-ene in fungal ecology?

Cedr-8-ene is hypothesized to act as a signaling molecule or competitive agent in Trichoderma spp. interactions. To test this, co-culture experiments with competing fungi (e.g., Aspergillus spp.) can be designed, measuring Cedr-8-ene production via GC-MS and correlating it with growth inhibition rates. Statistical tools like ANOVA should assess significance between treatment groups .

Advanced Research Questions

Q. How can experimental design address contradictions in Cedr-8-ene detection across studies?

Discrepancies in reported Cedr-8-ene levels may arise from methodological variability (e.g., extraction techniques, fungal strains). To resolve this:

- Standardization : Adopt Common Data Elements (CDEs) for MVOC studies, such as consistent growth media and GC-MS protocols .

- Meta-Analysis : Use systematic reviews to compare datasets, highlighting variables like strain phylogeny or environmental stressors (e.g., nutrient limitation) that influence Cedr-8-ene yield .

Q. What statistical approaches are suitable for analyzing temporal dynamics of Cedr-8-ene production?

- Time-Series Analysis : Apply non-linear regression models to intensity-time curves (e.g., logistic growth models for ascending trends, exponential decay for declining phases) .

- Uncertainty Quantification : Calculate confidence intervals for peak intensity timings and integrate error propagation from instrumental noise (e.g., signal-to-noise ratios in TIC chromatograms) .

Q. How can Cedr-8-ene be integrated into multi-omics frameworks to elucidate its biosynthetic pathway?

- Transcriptomic Correlation : Pair GC-MS data with RNA-seq to identify genes upregulated during Cedr-8-ene production peaks.

- Metabolic Network Modeling : Use tools like AntiSmash or KEGG to map terpenoid biosynthesis pathways, testing knockouts in putative synthase genes to confirm Cedr-8-ene absence .

Data Presentation and Reproducibility

Q. What are best practices for reporting Cedr-8-ene data in publications?

- Tables : Include raw intensity values, detection limits, and statistical summaries (mean ± SD, n-values). Example:

| Day | Cedr-8-ene Intensity (AU) | SD |

|---|---|---|

| 1 | 150 | ±12 |

| 3 | 980 | ±45 |

| 7 | ND | — |

- Supplemental Materials : Provide chromatograms, strain metadata, and detailed protocols to meet reproducibility criteria .

Q. How to validate Cedr-8-ene as a biomarker for fungal activity?

Conduct longitudinal studies across diverse environmental conditions (e.g., soil, plant rhizospheres) and validate findings with orthogonal methods like qPCR for fungal biomass. Use receiver operating characteristic (ROC) curves to assess Cedr-8-ene’s specificity and sensitivity .

Ethical and Methodological Considerations

- Bias Mitigation : Blind analysts to sample groups during GC-MS data processing to prevent confirmation bias .

- Literature Synthesis : Prioritize peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-academic sources for method development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。